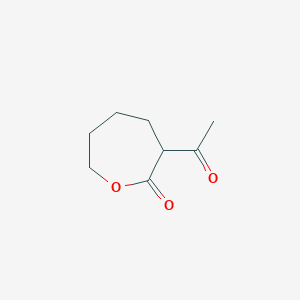

2-Oxepanone, 3-acetyl-(9CI)

Description

Historical Trajectory and Initial Discoveries Pertaining to Oxepanone Systems

The journey into oxepanone chemistry began with the discovery of a foundational reaction in organic synthesis. In 1899, Adolf von Baeyer and Victor Villiger reported an oxidation reaction that converted cyclic ketones into lactones (cyclic esters) using peroxyacids. wikipedia.orgmdpi.com This reaction, now known as the Baeyer-Villiger oxidation, remains a primary method for synthesizing oxepanones from the corresponding cyclohexanones. wikipedia.orgsigmaaldrich.comorganic-chemistry.org For decades, this reaction was a subject of mechanistic and synthetic studies, valued for its predictable regiochemistry and stereospecificity. sigmaaldrich.com

A new chapter for oxepanones, particularly the parent compound ε-caprolactone (oxepan-2-one), opened with the advent of polymer chemistry. Scientists discovered that the strained seven-membered ring of ε-caprolactone could be opened in a controlled manner to form a long-chain polyester. wikipedia.org This process, known as ring-opening polymerization (ROP), became a powerful technique for generating polyesters with well-defined molecular weights and low dispersity. rsc.orgbham.ac.ukrsc.org The resulting polymer, polycaprolactone (B3415563) (PCL), gained prominence as a biodegradable and biocompatible material, spurring further research into the polymerization of substituted caprolactones to create functional polymers with tailored properties. wikipedia.orgsigmaaldrich.com

Structural Characteristics and Conformational Analysis of 2-Oxepanone, 3-acetyl-(9CI)

| Predicted Physicochemical Properties | |

| IUPAC Name | 3-acetyl-oxepan-2-one |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

This table contains predicted data based on the compound's structure.

Spectroscopic Signatures: The spectroscopic characteristics can be predicted based on data from related structures like ε-caprolactone and other acetylated compounds. mdpi.comnih.gov

| Predicted Spectroscopic Data | |

| ¹H NMR | Signals for the methylene (B1212753) protons of the oxepanone ring are expected, along with a characteristic singlet for the acetyl methyl protons (CH₃) likely appearing around δ 2.0-2.6 ppm. nih.gov The proton at the C3 position would appear as a multiplet. |

| ¹³C NMR | Two carbonyl carbon signals are expected: one for the lactone carbonyl (C=O) around δ 170–175 ppm and another for the acetyl ketone carbonyl at a more downfield position, likely δ 200–210 ppm. mdpi.com Signals for the ring carbons and the acetyl methyl carbon would also be present. |

| IR Spectroscopy | Two distinct carbonyl stretching frequencies would be a key feature. A strong absorption band for the lactone carbonyl is expected around 1720-1740 cm⁻¹, and another for the ketone carbonyl around 1700-1720 cm⁻¹. |

This table contains predicted spectroscopic data based on analogous compounds and functional group analysis.

Conformational Analysis: The conformational landscape of seven-membered rings is complex due to their flexibility. Unlike the well-defined chair conformation of cyclohexane, oxepanone can exist in several low-energy conformations, often described as chair and boat forms. organicchemistrytutor.comchemistrysteps.com The presence of the planar ester group and the sp²-hybridized carbonyl carbon influences the ring's puckering.

The introduction of a bulky acetyl substituent at the C3 position further complicates the conformational preferences by introducing steric interactions. nih.gov Computational chemistry studies on related substituted ring systems, such as cyclohexanones and other oxepines, show that substituents heavily influence the stereochemical outcome of reactions. rsc.orgnih.gov The orientation of the acetyl group (axial vs. equatorial in a chair-like conformer) would be governed by the need to minimize steric strain with adjacent protons and manage dipole-dipole interactions between the two carbonyl groups. nih.govpsu.edu Understanding these conformational preferences is crucial as they dictate the molecule's reactivity.

Significance and Research Impetus for 2-Oxepanone, 3-acetyl-(9CI) Studies

The primary research impetus for studying functionalized lactones like 3-acetyl-2-oxepanone stems from their potential role as specialized monomers in polymer science. The ROP of substituted ε-caprolactones is a key strategy for producing functional polyesters. rsc.orgbirmingham.ac.uk The incorporation of monomers with pendant functional groups, such as the acetyl group, allows for the synthesis of polymers with tailored properties or for post-polymerization modification. These materials are significant in biomedical fields for applications like drug delivery systems and tissue engineering scaffolds. ontosight.ai

Furthermore, the dual functionality of 3-acetyl-2-oxepanone (a lactone and a ketone) makes it a potentially valuable building block in organic synthesis. The acetyl group can serve as a handle for a variety of chemical transformations, such as aldol (B89426) reactions or the introduction of nitrogen-containing heterocycles, to build more complex molecular architectures. conicet.gov.armdpi.com For instance, related 3-acetyl-1,3,4-oxadiazoline compounds have been synthesized and investigated for their biological activities, highlighting a potential, though speculative, pathway for creating bioactive molecules from acetylated precursors. mdpi.comnih.gov

Overview of Research Paradigms and Challenges Associated with 2-Oxepanone, 3-acetyl-(9CI)

Current research involving oxepanone systems largely follows two paradigms: advanced organic synthesis to create functionalized monomers and polymer chemistry to control their polymerization. The Baeyer-Villiger oxidation remains a central synthetic tool, with ongoing research focused on developing more sustainable and catalytic versions using environmentally benign oxidants like hydrogen peroxide and solid Lewis acid catalysts. wikipedia.orgmdpi.comresearchgate.net The dominant application paradigm is the organocatalyzed ring-opening polymerization (ROP) of these monomers to produce well-defined polyesters. rsc.orgrsc.org A third, increasingly important paradigm is the use of computational chemistry to predict and understand the structures, properties, and reaction mechanisms of these complex molecules. nih.govopenaccessjournals.comyoutube.comkit.edu

The study of 2-Oxepanone, 3-acetyl-(9CI) is fraught with several challenges that likely explain the scarcity of dedicated research.

Synthetic Hurdles: The synthesis of 3-acetyl-2-oxepanone is not trivial. A plausible route, the Baeyer-Villiger oxidation of 2-acetylcyclohexanone, faces a significant challenge in regioselectivity. The oxidant could cause migration of either the more substituted C2 carbon or the less substituted C6 carbon, potentially leading to a mixture of lactone isomers. organic-chemistry.org Alternative multi-step synthetic routes would be required, adding complexity.

Polymerization Control: The introduction of functional groups onto the caprolactone (B156226) ring is known to dramatically influence the kinetics of ring-opening polymerization. rsc.orgbirmingham.ac.uk The position of the substituent has a strong effect on reactivity; a substituent at the α-position (C3) relative to the carbonyl could sterically hinder the approach of the catalyst or initiator, thereby slowing down or inhibiting polymerization. rsc.org Overcoming this challenge is crucial for incorporating such monomers into advanced polymer materials.

Lack of Characterization Data: A fundamental challenge is the absence of a published, verified synthesis and corresponding experimental data. Without a reliable source of the compound, further research into its reactivity, polymerization behavior, and potential applications is severely hampered.

Structure

3D Structure

Properties

CAS No. |

530103-61-8 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-acetyloxepan-2-one |

InChI |

InChI=1S/C8H12O3/c1-6(9)7-4-2-3-5-11-8(7)10/h7H,2-5H2,1H3 |

InChI Key |

IXTPBRWAYLOKBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCCOC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxepanone, 3 Acetyl 9ci

Strategic Retrosynthetic Analysis of the 2-Oxepanone, 3-acetyl-(9CI) Core

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For 2-Oxepanone, 3-acetyl-(9CI), the core structure is a seven-membered lactone (oxepanone) with an acetyl group at the 3-position.

A primary disconnection strategy involves breaking the ester bond of the lactone ring, which is a reliable transformation. amazonaws.com This leads to a 6-hydroxy-4-acetyl-hexanoic acid derivative. This linear precursor contains the key functionalities—a hydroxyl group and a keto group—that can be cyclized to form the target lactone.

Further disconnection of the linear precursor can be envisioned. For instance, the carbon-carbon bond between the acetyl group and the main chain can be disconnected, suggesting a Michael addition of an acetoacetate (B1235776) equivalent to an α,β-unsaturated ester. This approach, however, can present challenges in controlling regioselectivity. tgc.ac.in A more common approach is to build the carbon skeleton first and then introduce the necessary functional groups.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: 2-Oxepanone, 3-acetyl-(9CI)

Disconnection 1 (C-O bond of lactone): Leads to a substituted ω-hydroxy carboxylic acid.

Disconnection 2 (Functional Group Interconversion): The acetyl group can be derived from the oxidation of a secondary alcohol.

Disconnection 3 (C-C bond): The carbon skeleton can be constructed from smaller, readily available fragments through established C-C bond-forming reactions.

This analysis provides a logical framework for designing various synthetic routes, which will be explored in the subsequent sections.

Classical and Established Synthetic Routes to 2-Oxepanone, 3-acetyl-(9CI)

Established methods for synthesizing substituted caprolactones often involve multi-step sequences starting from accessible precursors.

The synthesis of substituted ε-caprolactones can be challenging. rsc.org One common approach involves the Baeyer-Villiger oxidation of a corresponding cyclohexanone (B45756) derivative. For 2-Oxepanone, 3-acetyl-(9CI), this would require the synthesis of 2-acetylcyclohexanone.

Another strategy involves the modification of pre-existing caprolactone (B156226) rings. However, direct acylation at the C3 position can be difficult to achieve selectively. Therefore, building the functionalized ring from an acyclic precursor is often preferred.

A potential synthetic sequence could start from a readily available cyclic ketone. For example, a Knoevenagel condensation between a suitable aldehyde and ethyl acetoacetate can lead to a precursor that can be further elaborated. connectjournals.com

The table below summarizes some potential precursors and the key transformations involved in classical synthesis.

| Precursor | Key Transformation(s) |

| 2-Acetylcyclohexanone | Baeyer-Villiger oxidation |

| Substituted 2-hydroxybenzaldehydes and ethyl acetoacetate | Knoevenagel condensation followed by further modifications |

| Diethyl malonate | Alkylation and subsequent ring formation |

This table presents potential classical synthetic approaches based on established organic reactions.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst.

For instance, in a Baeyer-Villiger oxidation, the choice of peroxy acid and solvent can significantly impact the regioselectivity and yield of the lactone. In condensation reactions, the catalyst and the method of water removal are critical for driving the reaction to completion. connectjournals.com Microwave-assisted synthesis has been shown to reduce reaction times in some cases. connectjournals.com

The use of ionic liquids as a reaction medium has also been explored to improve reaction efficiency and facilitate catalyst recycling. connectjournals.com

When the target molecule contains stereocenters, as is the case with 2-Oxepanone, 3-acetyl-(9CI) at the C3 position, controlling the stereochemistry becomes a significant challenge. youtube.com Classical synthetic methods often result in racemic mixtures, requiring subsequent resolution steps to obtain enantiomerically pure compounds.

The stereochemical outcome of a reaction can sometimes be influenced by the reaction conditions. For example, in SN2 reactions, an inversion of stereochemistry is expected. youtube.com In other cases, the inherent stereochemistry of a chiral starting material can be carried through the synthetic sequence.

Contemporary and Sustainable Approaches for 2-Oxepanone, 3-acetyl-(9CI) Elaboration

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods, with a strong focus on catalysis. rsc.org

Catalytic asymmetric synthesis aims to produce enantiomerically enriched products directly, avoiding the need for classical resolution. beilstein-journals.orgmdpi.comsioc-journal.cn This field is dominated by two main approaches: organocatalysis and metal catalysis. chim.it

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. rsc.orgacs.org Chiral organocatalysts can activate substrates through various mechanisms, such as hydrogen bonding or the formation of transient reactive intermediates. rsc.org For the synthesis of substituted lactones, organocatalyzed ring-opening polymerization of racemic monomers has been investigated to produce stereo-enriched polymers. bham.ac.uk Chiral phosphoric acids have been explored as stereoselective catalysts in such polymerizations. bham.ac.uk

Metal Catalysis: Transition metal complexes are widely used in a vast array of catalytic transformations. nih.gov For the synthesis of heterocyclic compounds, metal-catalyzed cyclization reactions are particularly important. nih.gov For instance, copper-catalyzed cascade reactions have been developed for the synthesis of spirocyclic compounds derived from 3-oxetanone. mdpi.com While not directly applied to 2-Oxepanone, 3-acetyl-(9CI) in the reviewed literature, these methodologies showcase the potential of metal catalysis in constructing complex cyclic structures with high selectivity.

The following table provides a conceptual overview of how these catalytic approaches could be applied to the synthesis of 2-Oxepanone, 3-acetyl-(9CI).

| Catalytic Approach | Potential Application in Synthesis | Key Advantages |

| Organocatalysis | Asymmetric aldol (B89426) or Michael reactions to set the stereocenter, followed by cyclization. | Metal-free, often milder reaction conditions, high enantioselectivity. beilstein-journals.orgchim.it |

| Metal Catalysis | Enantioselective hydrogenation or oxidation of a precursor; asymmetric C-H activation/functionalization. | High turnover numbers, broad substrate scope, excellent stereocontrol. nih.gov |

This table illustrates the potential applications of modern catalytic methods for the asymmetric synthesis of the target compound.

Biocatalytic Transformations for 2-Oxepanone, 3-acetyl-(9CI) Precursors

The synthesis of chiral lactones, including precursors to 2-Oxepanone, 3-acetyl-(9CI), has significantly benefited from the application of biocatalysis. Enzymes offer high stereoselectivity, enabling the production of enantiomerically pure compounds under mild reaction conditions. A key biocatalytic reaction for the synthesis of caprolactone frameworks is the Baeyer-Villiger oxidation of corresponding cyclohexanones.

One of the most studied enzymatic routes involves the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom into a carbon-carbon bond of a ketone, yielding an ester or a lactone. For the synthesis of a precursor to 2-Oxepanone, 3-acetyl-(9CI), a substituted cyclohexanone would be the logical starting material.

Research has demonstrated the utility of cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus NCIMB 9871 for such transformations. While direct biocatalytic synthesis of 2-Oxepanone, 3-acetyl-(9CI) is not extensively documented, the enzymatic oxidation of various substituted cyclohexanones provides a clear precedent. For instance, the oxidation of 2-substituted and 4-substituted cyclohexanones has been shown to proceed with high enantioselectivity. The regioselectivity of the oxygen insertion is also a critical factor, with BVMOs often exhibiting a preference for inserting the oxygen atom on the more substituted side of the ketone, leading to the desired lactone regioisomer.

The table below summarizes the biocatalytic Baeyer-Villiger oxidation of various cyclohexanone derivatives, highlighting the potential for creating functionalized caprolactone precursors.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| 2-Phenylcyclohexanone | CHMO | 7-Phenyl-oxepan-2-one | >99% | |

| 4-Methylcyclohexanone | CHMO | 5-Methyl-oxepan-2-one | >98% | |

| Bicyclo[3.2.0]hept-2-en-6-one | CHMO | Oxabicyclo[3.3.0]oct-3-en-7-one & Oxabicyclo[4.3.0]non-4-en-8-one | >99% |

These examples underscore the capability of biocatalysts to generate structurally diverse and enantiomerically enriched caprolactones, which are valuable precursors for more complex molecules like 2-Oxepanone, 3-acetyl-(9CI). The challenge remains in identifying or engineering a biocatalyst that can efficiently accept a 3-acetyl-cyclohexanone substrate or a related precursor.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. The continuous production of lactones, including those in the caprolactone family, has been an area of active research.

The Baeyer-Villiger oxidation, a key reaction for synthesizing caprolactones, can be effectively translated into a continuous flow process. This is particularly advantageous as the traditional batch reaction can be hazardous due to the use of strong oxidizing agents like peroxy acids. In a flow setup, the reaction can be performed with greater control over temperature and reaction time, minimizing the risk of runaway reactions.

A common approach involves immobilizing the catalyst, whether it is a chemical catalyst or a biocatalyst, within a packed-bed reactor. The substrate solution is then continuously passed through the reactor, allowing for a steady-state production of the desired lactone. For instance, studies have shown the successful use of immobilized peroxy acids on a solid support for the continuous flow Baeyer-Villiger oxidation of various ketones.

Furthermore, the integration of biocatalysis with flow chemistry presents a promising avenue. Immobilized Baeyer-Villiger monooxygenases in a continuous flow reactor can provide a sustainable and efficient method for producing chiral lactones. This approach combines the high selectivity of enzymes with the process intensification benefits of flow chemistry. Research has demonstrated the feasibility of using immobilized CHMO for the continuous synthesis of ε-caprolactone and its derivatives.

The table below outlines a conceptual continuous flow process for the synthesis of a functionalized caprolactone.

| Reactor Type | Catalyst | Substrate | Solvent | Residence Time | Throughput |

| Packed-Bed Reactor | Immobilized Peroxy Acid | Substituted Cyclohexanone | Ethyl Acetate | 10-30 min | 0.1-1.0 mL/min |

| Microreactor | Soluble Lewis Acid | Substituted Cyclohexanone | Dichloromethane | 5-15 min | 0.05-0.5 mL/min |

| Packed-Bed Bioreactor | Immobilized CHMO | Substituted Cyclohexanone | Aqueous Buffer/Organic Co-solvent | 30-90 min | 0.1-0.2 mL/min |

The application of these flow chemistry principles could significantly enhance the production efficiency of 2-Oxepanone, 3-acetyl-(9CI), moving from laboratory-scale batch syntheses to a more industrially viable continuous process.

Convergent and Divergent Synthetic Strategies for 2-Oxepanone, 3-acetyl-(9CI) Analogues

The synthesis of analogues of 2-Oxepanone, 3-acetyl-(9CI) is crucial for exploring structure-activity relationships in various applications. Convergent and divergent synthetic strategies offer elegant and efficient routes to generate a library of related compounds from common intermediates.

A divergent synthetic strategy would commence with a core scaffold, such as a functionalized ε-caprolactone, and then introduce diversity in the final steps of the synthesis. For example, starting with a 3-carboxy-ε-caprolactone intermediate, a variety of acyl groups could be introduced through standard coupling reactions to yield a range of 3-acyl-ε-caprolactone analogues, including the target 3-acetyl derivative. This approach is highly efficient for creating a library of compounds with variations at a specific position.

Alternatively, a convergent synthetic strategy involves the synthesis of several fragments separately, which are then combined in the later stages to form the final product. For the synthesis of 2-Oxepanone, 3-acetyl-(9CI) analogues, one fragment could be a suitably functionalized C4-aldehyde and the other a β-keto-ester derivative. A key coupling reaction, such as an aldol condensation followed by cyclization and oxidation, would then bring these fragments together. This strategy is particularly useful for creating diversity at multiple points in the molecule by simply varying the structure of the initial fragments.

The table below illustrates a hypothetical divergent synthesis of 2-Oxepanone, 3-acetyl-(9CI) analogues from a common intermediate.

| Common Intermediate | Reagent | Resulting Analogue |

| 3-Carboxy-ε-caprolactone | Methylmagnesium Bromide | 2-Oxepanone, 3-acetyl-(9CI) |

| 3-Carboxy-ε-caprolactone | Propylmagnesium Bromide | 2-Oxepanone, 3-propionyl-(9CI) |

| 3-Carboxy-ε-caprolactone | Phenylmagnesium Bromide | 2-Oxepanone, 3-benzoyl-(9CI) |

These strategic approaches enable the systematic exploration of the chemical space around 2-Oxepanone, 3-acetyl-(9CI), facilitating the discovery of new compounds with potentially enhanced or novel properties.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Oxepanone, 3 Acetyl 9ci

Electrophilic and Nucleophilic Reactivity Profiles of 2-Oxepanone, 3-acetyl-(9CI)

The presence of both an electrophilic lactone carbonyl carbon and a nucleophilic enolizable acetyl group confers a rich and varied reactivity profile to 2-Oxepanone, 3-acetyl-(9CI).

Ring-Opening Reactions and Associated Mechanisms

The seven-membered lactone ring of 2-Oxepanone, 3-acetyl-(9CI) is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a hallmark of cyclic esters and is the basis for the polymerization of the parent compound, ε-caprolactone. The mechanism of these reactions can be either anionic or cationic, depending on the nature of the initiator.

Anionic Ring-Opening: In the presence of strong nucleophiles or bases (e.g., alkoxides, hydroxides), the reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring.

Cationic Ring-Opening: Acidic catalysts can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by even weak nucleophiles. Alternatively, protonation of the endocyclic oxygen can lead to cleavage of the alkyl-oxygen bond.

The 3-acetyl group is expected to influence the rate of these reactions. Its electron-withdrawing nature can increase the electrophilicity of the lactone carbonyl carbon, potentially accelerating nucleophilic attack.

| Initiator Type | General Mechanism | Expected Product (with Nu-H) |

| Anionic (e.g., RO⁻) | Nucleophilic Acyl Substitution | RO-CO-(CH₂)₄-CH(COCH₃)-CH₂-OH |

| Cationic (e.g., H⁺) | Activated Acyl or Alkyl Cleavage | H-[O-CO-(CH₂)₄-CH(COCH₃)-CH₂]n-OH |

Transformations of the Acetyl Substituent

The acetyl group at the C-3 position introduces a secondary site of reactivity. The carbonyl carbon of the acetyl group is electrophilic, while the adjacent α-protons are acidic and can be removed by a base to form an enolate.

Reactions at the Carbonyl Carbon: The acetyl carbonyl can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds. Reduction with agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

Reactions involving the Enolate: The formation of an enolate by deprotonation of the α-carbon opens up a range of synthetic possibilities. This nucleophilic enolate can react with various electrophiles, such as alkyl halides (alkylation), aldehydes (aldol condensation), and acyl chlorides (acylation). These transformations allow for further functionalization of the molecule at the C-3 position.

Pericyclic and Rearrangement Reactions Involving the 2-Oxepanone, 3-acetyl-(9CI) Skeleton

Specific pericyclic or rearrangement reactions for 2-Oxepanone, 3-acetyl-(9CI) are not well-documented. However, the presence of the enolizable acetyl group could potentially enable certain rearrangements. For instance, under specific conditions, a Claisen-type rearrangement might be conceivable if an appropriate allyl ether were formed at the enol position. Photochemically or thermally induced rearrangements, common for cyclic ketones, could also be possible, although such studies for this specific molecule are lacking.

Radical Chemistry and Photochemical Transformations of 2-Oxepanone, 3-acetyl-(9CI)

The radical chemistry of 2-Oxepanone, 3-acetyl-(9CI) is another area where specific research is sparse. In general, lactones can undergo radical reactions, often initiated by photolysis or the use of radical initiators. These reactions can lead to decarboxylation or the formation of various rearranged products.

The acetyl group provides an additional handle for photochemical transformations. Ketones are known to undergo Norrish Type I and Type II reactions upon UV irradiation. A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon, leading to radical intermediates. A Norrish Type II reaction, if a sterically accessible γ-hydrogen is available on the oxepanone ring, could lead to cleavage of the acetyl group and the formation of an enol and an alkene.

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies on 2-Oxepanone, 3-acetyl-(9CI)

To definitively elucidate the mechanisms of the reactions described above, isotopic labeling and kinetic studies would be invaluable. For instance, in the ring-opening reactions, labeling the carbonyl oxygen with ¹⁸O could distinguish between acyl-oxygen and alkyl-oxygen bond cleavage. By following the position of the label in the product, the precise bond-breaking events can be determined.

Kinetic studies, measuring the rate of reaction under varying concentrations of reactants and catalysts, would provide insights into the reaction order and the nature of the rate-determining step. For example, such studies could quantify the electronic effect of the 3-acetyl group on the rate of nucleophilic ring-opening compared to the unsubstituted ε-caprolactone.

Computational Chemistry Approaches for Understanding Reaction Pathways of 2-Oxepanone, 3-acetyl-(9CI)

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the reactivity and exploring the reaction mechanisms of 2-Oxepanone, 3-acetyl-(9CI). Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:

Model the ground state geometry and electronic structure: This can reveal information about bond lengths, bond angles, and the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule.

Calculate the energies of transition states and intermediates: By mapping the potential energy surface for a given reaction, the activation energies and reaction enthalpies can be determined, allowing for the prediction of the most favorable reaction pathways.

Simulate spectroscopic properties: Calculated NMR and IR spectra can be compared with experimental data (if available) to confirm the structure of reactants, intermediates, and products.

For example, computational models could be used to compare the activation barriers for nucleophilic attack at the lactone versus the acetyl carbonyl, providing a theoretical basis for the chemoselectivity of certain reactions. Furthermore, the transition states for potential pericyclic or rearrangement reactions could be located and their energies calculated to assess their feasibility.

Derivatization and Structure Property Relationship Studies of 2 Oxepanone, 3 Acetyl 9ci

Strategic Modifications of the Oxepanone Ring System

The oxepanone ring, a seven-membered lactone, offers several avenues for modification, primarily centered around its susceptibility to ring-opening reactions and, to a lesser extent, alterations to the ring structure itself. The presence and position of substituents can significantly influence the reactivity of the lactone.

Ring-opening polymerization is a common reaction for ε-caprolactone and its derivatives. The position of a substituent on the ring has been shown to strongly influence the kinetics of this polymerization. For instance, in alkyl-substituted ε-caprolactones, a substituent at the δ-position leads to the fastest polymerization, while a substituent at the ε-position significantly slows down the reaction. rsc.org While this applies to polymerization, it provides insight into how substituents can affect the accessibility and reactivity of the ester linkage in 2-Oxepanone, 3-acetyl-(9CI) towards nucleophiles in general.

Strategic modifications could also involve the introduction of unsaturation or other functional groups into the oxepanone ring, although such modifications are less commonly reported for this specific scaffold compared to the derivatization of the acetyl group. Ring expansion or contraction, while synthetically challenging, could also be envisioned as a strategy to alter the conformational flexibility and, consequently, the chemical properties of the molecule.

Chemical Functionalization of the Acetyl Group

The acetyl group at the 3-position of the oxepanone ring is a highly versatile handle for a wide array of chemical transformations. Its reactivity is analogous to that of other β-keto esters, offering numerous possibilities for derivatization. Drawing parallels from the extensively studied 3-acetylcoumarin, a structurally related compound, we can infer several high-probability reactions for 2-Oxepanone, 3-acetyl-(9CI).

Knoevenagel and Claisen-Schmidt Condensations: The active methylene (B1212753) protons of the acetyl group can participate in condensations with aldehydes and ketones. The Claisen-Schmidt condensation, in particular, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base, can be used to synthesize chalcone-like derivatives. jocpr.comnih.govjchemrev.comijarsct.co.injapsonline.com These reactions introduce a propenone bridge, extending the conjugation and significantly altering the electronic and steric properties of the molecule.

Synthesis of Heterocycles: The 1,3-dicarbonyl nature of the acetyl-substituted oxepanone makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings.

Pyrazoles: Reaction with hydrazine (B178648) and its derivatives can lead to the formation of pyrazole (B372694) rings. mdpi.comorganic-chemistry.orgnih.govnih.gov This is a well-established method for converting 1,3-dicarbonyl compounds into substituted pyrazoles.

Other Heterocycles: Reactions with other binucleophiles, such as hydroxylamine (B1172632) or thiourea, could potentially yield isoxazoles or pyrimidines, respectively.

Reduction of the Carbonyl Group: The ketone of the acetyl group can be selectively reduced to a secondary alcohol, yielding 3-(1-hydroxyethyl)-2-oxepanone. This transformation changes the electronic nature of the substituent from electron-withdrawing to a more neutral, hydrogen-bond donating group, which can have a profound impact on the molecule's polarity and intermolecular interactions.

Halogenation: The α-carbon of the acetyl group can be halogenated, for instance, using bromine, to produce a 3-(2-bromoacetyl)-2-oxepanone derivative. This introduces a reactive site for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups.

Design Principles for Novel Derivatives of 2-Oxepanone, 3-acetyl-(9CI)

The design of novel derivatives of 2-Oxepanone, 3-acetyl-(9CI) should be guided by a clear understanding of the desired properties. The following principles can be applied:

Modulation of Electronic Properties: To alter the reactivity and polarity of the molecule, modifications can be targeted at either the acetyl group or the oxepanone ring. Introducing electron-donating or electron-withdrawing groups onto aromatic rings in chalcone (B49325) derivatives, for example, can systematically tune the electronic properties of the entire molecule.

Steric Control: The introduction of bulky substituents can be used to control the conformational flexibility of the molecule and to introduce steric hindrance at specific sites, which can influence its reactivity and interactions with other molecules.

Introduction of Functional Groups for Further Conjugation: Derivatives can be designed with functional groups that allow for subsequent reactions, such as "click" chemistry or bioconjugation. For example, the introduction of an azide (B81097) or alkyne group would enable facile covalent attachment to other molecules.

A hypothetical design strategy could involve the synthesis of a library of chalcone derivatives, varying the substituents on the aromatic ring to cover a range of electronic and steric properties. Another approach could be the creation of a series of pyrazole derivatives with different substituents on the pyrazole ring.

Correlation between Structural Modifications and Resultant Chemical Properties

The structural modifications discussed above are expected to have a significant impact on the chemical properties of 2-Oxepanone, 3-acetyl-(9CI). The following table summarizes the expected correlations, drawing on established principles of physical organic chemistry and analogies with related compounds.

| Structural Modification | Derivative Class | Expected Change in Chemical Properties |

| Condensation with aromatic aldehydes | Chalcones | Increased conjugation, leading to a red shift in UV-Vis absorption. Altered redox potential. |

| Reaction with hydrazine | Pyrazoles | Introduction of a basic nitrogenous heterocycle, altering pKa and hydrogen bonding capabilities. |

| Reduction of acetyl ketone | 1-Hydroxyethyl derivatives | Conversion of a ketone to a secondary alcohol, increasing polarity and hydrogen bond donating capacity. |

| Halogenation of acetyl methyl group | α-Haloacetyl derivatives | Increased electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. |

| Ring-opening polymerization | Poly(3-acetyl-ε-caprolactone) | Formation of a polymer with pendant acetyl groups, leading to altered solubility, thermal, and mechanical properties. |

Interactive Data Table: Predicted Physicochemical Properties of Hypothetical Derivatives

The following interactive table provides predicted changes in key physicochemical properties for a selection of hypothetical derivatives of 2-Oxepanone, 3-acetyl-(9CI). These predictions are based on general chemical principles and are intended to be illustrative.

| Derivative Name | Modification Type | Predicted LogP Change | Predicted Polarity Change | Predicted Reactivity Change |

| 3-(3-Phenylpropenoyl)-2-oxepanone | Chalcone Synthesis | Increase | Decrease | Increased susceptibility to Michael addition |

| 3-(5-Methyl-1H-pyrazol-3-yl)-2-oxepanone | Pyrazole Synthesis | Slight Increase | Increase | Introduction of basic and nucleophilic sites |

| 3-(1-Hydroxyethyl)-2-oxepanone | Ketone Reduction | Decrease | Increase | Loss of ketone reactivity, gain of alcohol reactivity |

| 3-(2-Bromoacetyl)-2-oxepanone | α-Halogenation | Increase | Slight Decrease | Increased electrophilicity at the α-carbon |

It is important to note that while these predictions are based on sound chemical principles, experimental validation would be necessary to confirm the precise impact of each structural modification on the properties of the resulting derivatives. The systematic synthesis and characterization of such derivatives would provide valuable data for establishing quantitative structure-property relationships for this versatile chemical scaffold.

Advanced Analytical Techniques for Structural and Purity Assessment of 2 Oxepanone, 3 Acetyl 9ci

High-Resolution Spectroscopic Characterization (e.g., 2D NMR, advanced MS Fragmentation)

High-resolution spectroscopic techniques are indispensable for the definitive structural confirmation of 2-Oxepanone, 3-acetyl-(9CI). Two-dimensional Nuclear Magnetic Resonance (2D NMR) and advanced Mass Spectrometry (MS) fragmentation studies provide detailed insights into the molecular framework and connectivity.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for assigning the proton (¹H) and carbon (¹³C) signals unequivocally. acs.orgnih.gov In a typical analysis, the COSY spectrum would reveal the coupling between adjacent protons within the oxepanone ring and the acetyl group. The HSQC spectrum correlates each proton to its directly attached carbon atom, while the HMBC spectrum provides information about longer-range (2-3 bond) C-H correlations, which is critical for establishing the connectivity between the acetyl group and the lactone ring at the C-3 position.

Plausible NMR Signal Assignments for 2-Oxepanone, 3-acetyl-(9CI):

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 (C=O, lactone) | - | ~175 | H-3, H-7 |

| 3 (CH) | ~3.5 | ~50 | C-2, C-4, C-8, C-9 |

| 4 (CH₂) | ~1.8, ~2.0 | ~28 | C-3, C-5 |

| 5 (CH₂) | ~1.5, ~1.7 | ~25 | C-4, C-6 |

| 6 (CH₂) | ~1.6, ~1.8 | ~29 | C-5, C-7 |

| 7 (OCH₂) | ~4.2 | ~65 | C-2, C-6 |

| 8 (C=O, acetyl) | - | ~208 | H-3, H-9 |

| 9 (CH₃) | ~2.2 | ~29 | C-8 |

Advanced Mass Spectrometry Fragmentation: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) are powerful tools for elucidating the fragmentation pathways of 2-Oxepanone, 3-acetyl-(9CI). nih.govresearchgate.net The fragmentation pattern of lactones is often characterized by neutral losses of CO and/or H₂O. researchgate.net For 2-Oxepanone, 3-acetyl-(9CI), key fragmentation pathways would likely involve the loss of the acetyl group, cleavage of the lactone ring, and subsequent dehydrations. nih.gov High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its fragments, further confirming the molecular structure.

Chiral Separation Techniques and Enantiomeric Purity Determination

Given the presence of a stereocenter at the C-3 position, 2-Oxepanone, 3-acetyl-(9CI) exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. irb.hr For lactones and related compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) have shown broad applicability. irb.hr The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. mdpi.com

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high separation efficiency of gas chromatography with the sensitive detection of mass spectrometry. nih.gov Using a chiral capillary column, the enantiomers of volatile derivatives of 2-Oxepanone, 3-acetyl-(9CI) can be separated and quantified. This method is particularly useful for the analysis of lactones in complex matrices. nih.gov

Determination of Enantiomeric Purity: The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is determined by integrating the peak areas of the two enantiomers in the chromatogram. Derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column, is an alternative approach to determining enantiomeric purity. nih.gov

Examples of Chiral Stationary Phases for Lactone Separation:

| Chiral Stationary Phase (CSP) | Selector Type | Typical Application |

|---|---|---|

| Chiralcel® OD/AD | Cellulose/Amylose derivatives | Broad applicability for various racemates |

| Chirasil-Dex | Cyclodextrin derivatives | GC separation of volatile enantiomers |

| CROWNPAK® CR(+) | Crown ether | Separation of compounds with primary amino groups |

X-ray Crystallography and Solid-State Structural Elucidation of 2-Oxepanone, 3-acetyl-(9CI) and its Complexes

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. For 2-Oxepanone, 3-acetyl-(9CI), obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and the conformation of the seven-membered ring.

The successful crystallization of the compound is a prerequisite for this technique. Should the compound itself prove difficult to crystallize, the formation of co-crystals or complexes with other molecules could be explored. The crystal structure of poly(ε-caprolactone) has been studied, providing insights into the packing of the parent lactone ring in a polymeric chain. acs.org The analysis of substituted heterocyclic compounds by X-ray crystallography has also been reported, demonstrating the feasibility of this technique for similar molecular frameworks. mdpi.com

In the context of complexes, co-crystallization with a metal salt could lead to a coordination complex where the lactone and acetyl carbonyl oxygens act as ligands. The resulting crystal structure would not only confirm the molecular structure of 2-Oxepanone, 3-acetyl-(9CI) but also provide valuable information about its coordination chemistry. nih.gov

Advanced Chromatographic Methods for Complex Mixture Analysis (e.g., hyphenated techniques)

In many practical scenarios, 2-Oxepanone, 3-acetyl-(9CI) may be present in a complex mixture, such as a reaction medium, a natural product extract, or a biological sample. Advanced hyphenated chromatographic techniques are essential for the separation, identification, and quantification of the target compound in such matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov After separation on a GC column, the components are introduced into a mass spectrometer for detection and identification based on their mass spectra. This method is well-suited for the analysis of lactones in various samples, including food and beverages. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS are powerful techniques for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. nih.gov Reversed-phase HPLC is commonly used for the separation of components in a mixture. rsc.org The eluent is then introduced into a mass spectrometer, where the components are ionized and detected. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by allowing for the fragmentation of a selected parent ion and the detection of its characteristic daughter ions, which is particularly useful for quantitative analysis in complex matrices. researchgate.net Derivatization may sometimes be employed to improve the ionization efficiency and sensitivity of the analysis. nih.govresearchgate.net

Exploration of 2 Oxepanone, 3 Acetyl 9ci in Materials Science and Polymer Chemistry

Role as a Monomer in Advanced Polymer Systems

2-Oxepanone, 3-acetyl-(9CI) serves as a functional monomer that can be incorporated into polymer chains to introduce specific functionalities. The acetyl group at the 3-position of the caprolactone (B156226) ring can influence the monomer's reactivity and the properties of the resulting polymer, such as its thermal characteristics, solubility, and degradation profile.

Ring-Opening Polymerization (ROP) Kinetics and Mechanism for 2-Oxepanone, 3-acetyl-(9CI)

Ring-opening polymerization (ROP) is the primary method for synthesizing polyesters from cyclic lactone monomers. This process can be initiated by various catalytic systems, including metal-based catalysts (e.g., stannous octoate) and organocatalysts. The introduction of a substituent on the ε-caprolactone ring is known to significantly affect the polymerization kinetics.

The polymerization rate is strongly influenced by the position of the substituent on the monomer ring. For instance, studies on alkyl-substituted ε-caprolactones have shown that a substituent at the δ-position can lead to the fastest polymerization kinetics, while a substituent at the ε-position can significantly slow down the reaction. The acetyl group in 2-Oxepanone, 3-acetyl-(9CI) is located at the β-position relative to the ester oxygen, which can sterically hinder the approach of the catalyst and the propagating chain end, potentially leading to slower polymerization rates compared to unsubstituted ε-caprolactone.

The mechanism of ROP typically involves the coordination of the catalyst to the monomer, followed by nucleophilic attack of the initiator or the propagating chain end on the carbonyl carbon of the lactone, leading to ring opening and chain propagation. The electronic effects of the acetyl group could also play a role; its electron-withdrawing nature might influence the electrophilicity of the carbonyl carbon, thereby affecting the polymerization kinetics.

Table 1: Representative Kinetic Data for the ROP of Functionalized ε-Caprolactones

| Monomer | Catalyst | Initiator | Temperature (°C) | Time (h) | Conversion (%) |

| ε-Caprolactone | Sn(Oct)₂ | Benzyl alcohol | 110 | 2 | >95 |

| α-Chloro-ε-caprolactone | Sn(Oct)₂ | Benzyl alcohol | 110 | 24 | ~90 |

| γ-Phenyl-ε-caprolactone | DBU | Benzyl alcohol | 25 | 1 | >99 |

Synthesis of Copolymers and Block Copolymers Incorporating 2-Oxepanone, 3-acetyl-(9CI) Units

Copolymerization is a versatile strategy to tailor the properties of polyesters. 2-Oxepanone, 3-acetyl-(9CI) can be copolymerized with other cyclic esters, such as ε-caprolactone, lactide, or glycolide, to create random or block copolymers. The incorporation of 3-acetyl-ε-caprolactone units into a polymer chain introduces pendant acetyl groups that can be used for post-polymerization modification.

For example, block copolymers can be synthesized by sequential monomer addition. A first block of poly(ε-caprolactone) can be synthesized, followed by the addition of 2-Oxepanone, 3-acetyl-(9CI) to grow a second, functional block. Such block copolymers may self-assemble into various nanostructures, such as micelles or vesicles, in selective solvents.

The reactivity ratios of the comonomers are a critical factor in copolymerization, determining the distribution of monomer units in the final copolymer. Given the potential for steric hindrance from the acetyl group, it is likely that 2-Oxepanone, 3-acetyl-(9CI) would have a different reactivity compared to unsubstituted ε-caprolactone, which would influence the copolymer microstructure.

Precursor for Specialty Chemicals and Fine Organic Intermediates

The polymer derived from 2-Oxepanone, 3-acetyl-(9CI) can serve as a precursor for the synthesis of other specialty chemicals. The pendant acetyl groups along the polymer backbone are chemically accessible and can be transformed into a variety of other functional groups. For instance, the ketone of the acetyl group can be reduced to a hydroxyl group, which can then be used for further reactions such as esterification or etherification.

Alternatively, the acetyl group can undergo reactions such as the aldol (B89426) condensation or oximation, providing pathways to introduce more complex functionalities onto the polymer scaffold. This chemical versatility makes poly(3-acetyl-ε-caprolactone) a useful intermediate for creating polymers with tailored properties for specific applications.

Applications in Functional Materials (e.g., biodegradable polymers, smart materials)

The incorporation of functional groups like the acetyl moiety into biodegradable polyesters opens up possibilities for their use in advanced applications. The resulting functional polymers can be designed to be "smart," responding to external stimuli such as pH, temperature, or light.

For example, the ketone group could be used to attach pH-sensitive moieties, creating a polymer that changes its properties in response to changes in acidity. This could be useful for targeted drug delivery applications, where a drug is released under the specific pH conditions of a target tissue.

Furthermore, the ability to modify the pendant groups allows for the fine-tuning of the polymer's degradation rate and mechanical properties. This is particularly important in the field of tissue engineering, where scaffolds are required to degrade at a rate that matches the growth of new tissue. The presence of the acetyl group could also enhance the polymer's compatibility with other materials, allowing for the creation of advanced composites.

Design of Polymer Architectures Based on 2-Oxepanone, 3-acetyl-(9CI)

Beyond linear copolymers, 2-Oxepanone, 3-acetyl-(9CI) can be used to create more complex polymer architectures. For example, it can be used as a monomer in the synthesis of star-shaped or branched polymers by using multifunctional initiators. These architectures can have unique solution and bulk properties compared to their linear analogues.

The pendant acetyl groups also provide sites for grafting other polymer chains, leading to the formation of graft copolymers. This can be achieved by either "grafting-to" or "grafting-from" approaches. In a "grafting-to" approach, pre-synthesized polymer chains with reactive end-groups are attached to the poly(3-acetyl-ε-caprolactone) backbone. In a "grafting-from" approach, the acetyl groups are modified to create initiation sites for the polymerization of a second monomer. These complex architectures can be designed to have specific functionalities for applications in areas such as drug delivery, surface modification, and nanotechnology.

Table 2: Potential Polymer Architectures Incorporating 2-Oxepanone, 3-acetyl-(9CI)

| Architecture | Description | Potential Properties |

| Linear Random Copolymer | Statistical incorporation of 3-acetyl-ε-caprolactone and another cyclic ester. | Tunable thermal and mechanical properties. |

| Linear Block Copolymer | A block of poly(3-acetyl-ε-caprolactone) connected to a block of another polymer. | Self-assembly into nanostructures. |

| Star-shaped Polymer | Multiple polymer arms of poly(3-acetyl-ε-caprolactone) radiating from a central core. | Lower solution viscosity compared to linear analogues of the same molecular weight. |

| Graft Copolymer | A main chain of poly(3-acetyl-ε-caprolactone) with side chains of another polymer. | Comb-like structure with distinct properties from the constituent homopolymers. |

Theoretical and Computational Investigations on 2 Oxepanone, 3 Acetyl 9ci

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure of organic molecules. researchgate.netresearchgate.netnih.gov These calculations provide information about the distribution of electrons within the molecule and the energies of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

For 2-Oxepanone, 3-acetyl-(9CI), DFT calculations, likely using a basis set such as 6-311+G(d,p), could be employed to compute these electronic properties. researchgate.net The results would provide insights into the molecule's reactivity, including identifying potential sites for nucleophilic or electrophilic attack. Natural Bonding Orbital (NBO) analysis is another powerful technique used to study charge transfer, conjugated interactions, and stabilization energy within molecular systems. dergipark.org.tr

Table 1: Example of Calculated Electronic Properties from a DFT Study (Note: This is a representative table; specific values for 2-Oxepanone, 3-acetyl-(9CI) would require dedicated computation.)

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like 2-Oxepanone, 3-acetyl-(9CI), which contains a seven-membered ring, are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable geometries of a molecule and the energy barriers between them. This landscape of energy as a function of molecular geometry is known as the Potential Energy Surface (PES). arxiv.org

A detailed study on the parent compound, ε-caprolactone, using a combination of microwave spectroscopy and quantum chemical calculations, has revealed a complex conformational landscape. smu.edu The seven-membered ring of ε-caprolactone can adopt several low-energy conformations. The most stable form was identified as a chair conformation. A higher-energy twist-boat conformer was also identified, existing within a boat-twist-boat pseudorotation cycle. smu.edu

For 2-Oxepanone, 3-acetyl-(9CI), the addition of the acetyl group at the 3-position would further complicate this landscape, potentially favoring certain conformations over others due to steric and electronic effects. Computational methods would be essential to map out the PES and identify the global minimum energy structure as well as other low-energy conformers that might be present at room temperature.

Table 2: Experimentally and Computationally Determined Conformers of ε-Caprolactone

| Conformer | Relative Energy (kJ mol⁻¹) | Method |

| Chair | 0.0 | CCSD(T)/aug-cc-pVTZ |

| Twist-Boat | 9.4 | CCSD(T)/aug-cc-pVTZ |

Data sourced from a study on the conformational landscape of ε-caprolactone. smu.edu

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms over time based on a force field, providing insights into dynamic processes and intermolecular interactions. nih.govnih.gov

For 2-Oxepanone, 3-acetyl-(9CI), MD simulations could be used to study how it interacts with water or other solvents, which is crucial for understanding its solubility and behavior in a biological environment. These simulations can also model how multiple molecules of the compound interact with each other in a liquid or solid state, helping to explain macroscopic properties like boiling point and viscosity. Furthermore, if the molecule is being investigated for biological activity, MD simulations can be used to model its interaction with a target protein, providing details about the binding mode and the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) involved. nih.gov

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. computabio.com These frequencies correspond to the absorption peaks in an IR spectrum. By comparing a computationally predicted IR spectrum with an experimental one, researchers can confirm the structure of a synthesized compound. DFT methods are commonly used for this purpose. computabio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can also be predicted with a good degree of accuracy using methods like the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnmrdb.org These predictions can aid in the assignment of complex NMR spectra. Machine learning approaches, such as those using message passing neural networks (MPNNs), are also becoming increasingly prevalent for predicting NMR spectra. mestrelab.com

Beyond spectroscopy, computational methods can be used to investigate the energetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and to elucidate reaction mechanisms. This would be useful for understanding the synthesis or degradation pathways of 2-Oxepanone, 3-acetyl-(9CI).

Computational Design of Novel 2-Oxepanone, 3-acetyl-(9CI) Analogs

Computational methods are integral to modern drug discovery and materials science for the design of new molecules with desired properties. Starting with a lead compound like 2-Oxepanone, 3-acetyl-(9CI), computational techniques can be used to design novel analogs with potentially enhanced activity or improved properties. researchgate.net

This process, often referred to as in silico design, involves several steps:

Scaffold Hopping and Functional Group Modification: The core structure of the molecule can be modified by replacing certain functional groups or altering the ring system.

Virtual Screening: Large libraries of these newly designed virtual compounds can be rapidly screened against a biological target using molecular docking simulations. nih.gov This helps to prioritize which compounds are most likely to be active.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. nih.gov This helps to identify candidates with good pharmacokinetic profiles early in the design process.

Through such a computational workflow, it is possible to rationally design new derivatives of 2-Oxepanone, 3-acetyl-(9CI) for a wide range of applications, from new pharmaceuticals to advanced biodegradable polymers. nih.govresearchgate.net

Future Prospects and Emerging Research Avenues for 2 Oxepanone, 3 Acetyl 9ci

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of functionalized lactones, particularly those with specific stereochemistry, remains a pivotal area of organic chemistry. acs.orgrsc.org Future research into 2-Oxepanone, 3-acetyl-(9CI) will likely focus on moving beyond classical multi-step procedures towards more direct and atom-economical methods.

Key areas of exploration include:

Direct C-H Functionalization: Modern synthetic strategies increasingly leverage direct C-H activation to introduce functional groups, bypassing the need for pre-functionalized substrates. acs.org Research could target the direct α-acylation of the ε-caprolactone ring using advanced catalytic systems, potentially involving transition metals like palladium or copper. researchgate.netnih.gov

Catalytic Cyclization Reactions: Developing catalytic methods for the cyclization of tailored linear precursors, such as ω-halo-β-keto esters, presents another promising route. researchgate.netcdnsciencepub.com While challenges like competing elimination reactions exist, the design of new catalysts could significantly improve yields and selectivity for the seven-membered ring system. researchgate.net

Biocatalytic Approaches: The use of enzymes in synthesis offers high selectivity under mild conditions. nih.gov Future work could explore engineered enzymes for the asymmetric synthesis of 2-Oxepanone, 3-acetyl-(9CI), providing access to enantiomerically pure forms of the compound, which is crucial for applications in pharmaceuticals and advanced materials. acs.orgnih.gov

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Potential Challenges |

| Direct C-H Acylation | High atom economy, reduced step count. | Regioselectivity, catalyst development. |

| Catalytic Cyclization | Access to diverse precursors. | Ring-size selectivity, suppression of side reactions. researchgate.net |

| Biocatalysis | High enantioselectivity, mild conditions. nih.gov | Enzyme discovery and engineering, substrate scope. |

| Thermolysis Routes | Can directly yield β-keto lactones from specific precursors like Meldrum's acid derivatives. researchgate.netcdnsciencepub.com | Requires specific precursors, potentially high temperatures. |

Unveiling Underexplored Reactivity and Transformative Potential

The β-keto lactone structure of 2-Oxepanone, 3-acetyl-(9CI) is a hub of chemical reactivity waiting to be explored. While the hydrolysis behavior of simple lactones is understood, the interplay between the ketone and ester functionalities in this specific seven-membered ring offers unique transformative potential. nih.gov

Emerging research could focus on:

Ring-Expansion and Rearrangement: β-keto lactones can undergo novel ring expansions or rearrangements when treated with specific reagents, such as zinc carbenoids, to yield larger, functionalized lactones. nih.gov This could provide a pathway to complex macrocycles.

Selective Reactions at the Acetyl Group: The ketone of the acetyl group can be selectively targeted for condensations (e.g., aldol (B89426) reactions), reductions, or conversions to other functional groups, allowing the lactone ring to serve as a scaffold for building more complex molecules. nih.gov

Dianion Chemistry: Generation of a dianion could allow for sequential alkylation at both the α-carbon and the acetyl methyl group, providing a route to highly substituted oxepanone derivatives. researchgate.net

Decarboxylative Transformations: Under palladium catalysis, similar β-keto systems can undergo decarboxylation to generate reactive enolates, opening pathways to unique allylation or arylation products not accessible through traditional means. nih.gov

Expansion into Niche Applications within Materials Science and Organic Synthesis

The parent monomer, ε-caprolactone, is renowned for producing the biodegradable and biocompatible polymer polycaprolactone (B3415563) (PCL). acs.orgnih.gov The introduction of the acetyl group in 2-Oxepanone, 3-acetyl-(9CI) provides a reactive handle to create functionalized polymers with tailored properties. nih.govepa.gov

Future applications could be developed in:

Functional Polymers and Copolymers: Ring-opening polymerization (ROP) of 2-Oxepanone, 3-acetyl-(9CI), either as a homopolymer or copolymer with ε-caprolactone, would yield polyesters with pendant ketone groups. nih.govnih.gov These ketones can serve as sites for cross-linking to create robust hydrogels or elastomers, or for conjugating bioactive molecules, drugs, or targeting ligands. nih.govresearchgate.netnih.gov

Advanced Drug Delivery Systems: The functionalized PCL derived from this monomer could be used to create sophisticated drug delivery vehicles like micelles or nanoparticles. nih.govepa.govresearchgate.net The pendant acetyl groups could enhance drug loading or enable stimuli-responsive release mechanisms.

Surface Modification and Biocompatible Coatings: Polymers derived from 2-Oxepanone, 3-acetyl-(9CI) could be used to modify surfaces of medical implants to improve biocompatibility or to create coatings with specific cell-adhesive properties. researchgate.net

Synthetic Building Blocks: The molecule itself can serve as a versatile intermediate in the total synthesis of complex natural products that feature a seven-membered lactone core.

Table 2: Potential Applications Based on Functionalization

| Application Area | Role of 3-acetyl Group | Potential Benefit |

| Materials Science | Cross-linking site in polymers. | Creation of novel elastomers and hydrogels. nih.gov |

| Drug Delivery | Point of drug conjugation or interaction. nih.gov | Enhanced drug loading, targeted delivery systems. epa.govresearchgate.net |

| Tissue Engineering | Site for attaching bioactive molecules. | Scaffolds with improved cell adhesion and signaling. researchgate.net |

| Water Treatment | Functional group for adsorbing pollutants. | Development of specialized biodegradable filtration membranes. mdpi.com |

Green Chemistry Initiatives and Sustainable Production Routes

Modern chemical synthesis places a strong emphasis on sustainability. Future research on 2-Oxepanone, 3-acetyl-(9CI) will undoubtedly be guided by the principles of green chemistry. researchgate.net

Key initiatives will likely include:

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium, ruthenium) to more abundant and less toxic metals like copper or iron for its synthesis.

Solvent Minimization and Benign Solvents: Developing synthetic routes that operate in water, supercritical fluids, or solvent-free conditions to reduce environmental impact. organic-chemistry.orgacs.org A notable green method is the Baeyer-Villiger oxidation of cyclic ketones using reagents like Oxone in buffered water, which avoids hazardous peracids. organic-chemistry.orgacs.org

Renewable Feedstocks: Investigating biosynthetic pathways or chemo-enzymatic processes that can produce the molecule or its precursors from renewable resources like biomass, aligning with the growing bio-economy. mdpi.com

Atom Economy: Designing synthetic routes, such as direct C-H activation or ring-expansion carbonylation of epoxides, that maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste. acs.orgnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Future directions include:

Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to human chemists, optimizing for cost, yield, and sustainability.

Reactivity Prediction: Machine learning models can be trained to predict the reactivity of the β-keto lactone moiety under various conditions, guiding experimental design and avoiding unproductive reaction pathways. chemrxiv.orgcmu.edu This can be particularly useful for exploring the underexplored transformations discussed in section 8.2.

Polymer Property Prediction: By using ML algorithms, researchers can predict the physical and chemical properties (e.g., thermal stability, degradation rate, drug compatibility) of polymers derived from 2-Oxepanone, 3-acetyl-(9CI). researchgate.netfabbaloo.com This "in silico" screening allows for the inverse design of materials, where polymers with desired properties are designed computationally before being synthesized in the lab. fabbaloo.com

Autonomous Experimentation: Integrating AI with robotic lab systems could enable high-throughput screening of reaction conditions for the synthesis of the molecule or for the optimization of its polymerization, drastically accelerating the pace of discovery. cornell.edu

Q & A

Q. What methodological approaches are recommended for synthesizing 3-acetyl-2-oxepanone while adhering to green chemistry principles?

- Answer: To align with green chemistry principles, prioritize solvents with low toxicity, biodegradability, and renewable sources. Eutectic solvents (ES), composed of hydrogen bond donors (HBD) and acceptors (HBA), are effective due to their low volatility and tunable polarity . Atom economy should be maximized by optimizing reaction stoichiometry and minimizing byproducts. Safety protocols, such as proper ventilation and waste management, must be integrated to reduce environmental impact .

- Table 1: Green Solvent Options for Synthesis

| Solvent Type | Advantages | Limitations |

|---|---|---|

| Eutectic solvents | Low toxicity, recyclable | Limited solubility for nonpolar substrates |

| Water | Non-flammable, safe | Poor extractability for hydrophobic compounds |

Q. How should kinetic studies of 3-acetyl-2-oxepanone be designed to ensure accurate determination of reaction orders?

- Answer: Use a large excess of one reactant (e.g., propanone) to pseudo-isolate the order with respect to iodine or other limiting reagents. Maintain constant pH using buffer solutions, and employ sampling intervals aligned with the reaction’s half-life. Spectrophotometric monitoring of iodine concentration is recommended for real-time data collection. Data should be validated through triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. What advanced microspectroscopic techniques are suitable for analyzing the surface adsorption dynamics of 3-acetyl-2-oxepanone in heterogeneous environments?

- Answer: Microspectroscopic imaging techniques, such as time-resolved Raman spectroscopy or atomic force microscopy (AFM), can map adsorption behavior at molecular resolutions. For reactive surfaces (e.g., silica or cellulose), combine these with controlled exposure experiments to simulate indoor environments. Data interpretation should account for surface roughness and ambient oxidant levels .

Q. How can researchers reconcile conflicting data on the environmental stability of 3-acetyl-2-oxepanone across different experimental setups?

- Answer: Systematically vary environmental parameters (humidity, temperature, UV exposure) to identify critical degradation pathways. Use multivariate statistical analysis (e.g., ANOVA) to isolate confounding variables. Reproduce experiments using standardized protocols, and cross-validate results with computational models (e.g., DFT calculations for bond dissociation energies) .

Q. What strategies are effective for integrating 3-acetyl-2-oxepanone into interdisciplinary research frameworks (e.g., materials science)?

- Answer: Collaborate with materials scientists to explore applications in polymer chemistry, such as lactone ring-opening polymerization. Design experiments using controlled radical polymerization techniques, and characterize products via gel permeation chromatography (GPC) and thermal analysis (DSC/TGA). Document methodologies rigorously to enable replication across disciplines .

Methodological Considerations for Data Analysis

Q. How should researchers apply statistical methods to interpret experimental data on 3-acetyl-2-oxepanone’s reactivity?

- Answer: Use regression analysis to correlate reaction variables (e.g., concentration, temperature) with rate constants. For non-linear kinetics, employ the Eyring equation to derive activation parameters. Present data in tables with error margins (e.g., ±SD) and use box plots to visualize outliers. Ensure compliance with IUPAC standards for significant figures and units .

Educational and Pedagogical Integration

Q. How can 3-acetyl-2-oxepanone be incorporated into sustainable chemistry curricula for advanced undergraduates?

- Answer: Develop lab modules focusing on green synthesis and life-cycle analysis (LCA). Students should compare traditional vs. eutectic solvent-based routes, analyzing energy efficiency and waste generation. Integrate critical thinking exercises to evaluate trade-offs between yield and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.